BenchChemオンラインストアへようこそ!

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Stereochemistry Fragment-based drug discovery SARS-CoV-2 Mpro

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide (CAS 2418709-53-0, PDB Ligand ID: UGD) is a synthetic small molecule (MW 298.3 g/mol, formula C15H14N4O3) belonging to the azetidinyl pyrimidine acetamide class. It originated as a fragment hit (Mpro-x2562 / Z4444622180) in the Diamond XChem crystallographic screen against SARS-CoV-2 main protease (Mpro) and was later disclosed in patent literature as part of a series of Janus kinase (JAK) inhibitors.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 2418709-53-0
Cat. No. B2686072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
CAS2418709-53-0
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESC1C(NC1=O)OC2=CC=CC(=C2)NC(=O)CC3=CN=CN=C3
InChIInChI=1S/C15H14N4O3/c20-13(4-10-7-16-9-17-8-10)18-11-2-1-3-12(5-11)22-15-6-14(21)19-15/h1-3,5,7-9,15H,4,6H2,(H,18,20)(H,19,21)
InChIKeySGVQMOZIVBYLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide (CAS 2418709-53-0): Fragment-Derived Azetidinone Kinase Probe


N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide (CAS 2418709-53-0, PDB Ligand ID: UGD) is a synthetic small molecule (MW 298.3 g/mol, formula C15H14N4O3) belonging to the azetidinyl pyrimidine acetamide class [1]. It originated as a fragment hit (Mpro-x2562 / Z4444622180) in the Diamond XChem crystallographic screen against SARS-CoV-2 main protease (Mpro) and was later disclosed in patent literature as part of a series of Janus kinase (JAK) inhibitors [2][3]. The compound features a chiral (2R)-4-oxoazetidin-2-yl ether linked to a phenyl ring and a pyrimidin-5-ylacetamide side chain. Its primary experimental annotations span antiviral target engagement (Mpro co-crystal structure at 2.11 Å resolution) and adenosine receptor subtype activity, establishing it as a multi-purpose chemical probe for structure-based drug design and kinase selectivity profiling [1][4].

Why Generic Substitution Fails for N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide


Simple in-class substitution is not scientifically valid for this compound because three critical molecular features diverge simultaneously across the closest available analogs: (i) the absolute stereochemistry at the oxoazetidine C2 position (R vs. S) dictates the spatial orientation of the pyrimidine-acetamide tail and directly determines which protein binding pockets can be productively engaged [1]; (ii) the unsubstituted meta-phenyl linker in this compound eliminates steric and electronic perturbations present in analogs such as KT9 (3-methyl) and KXR (3-fluoro), which alter both target affinity and off-target liability profiles [2]; and (iii) experimental evidence shows that even within the same Mpro target, the three analogs achieve distinct binding modes and affinity ranges despite sharing the core scaffold [3]. Consequently, procurement of the specific stereoisomer and substitution pattern is essential for reproducibility in structure-activity relationship (SAR) studies, selectivity panel screening, and crystallographic campaigns.

Quantitative Differentiation Evidence for N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide


Absolute Stereochemistry at Oxoazetidine C2: (R)-UGD vs. (S)-KT9 and (S)-KXR

The target compound (UGD) possesses the (2R) configuration at the 4-oxoazetidin-2-yl chiral center, while its direct analogs KT9 and KXR are both (2S) epimers [1]. This stereochemical inversion results in a mirror-image spatial projection of the pyrimidine-acetamide side chain relative to the phenyl-azetidinone core. Crystallographic data confirm that (R)-UGD occupies the S1' subsite of SARS-CoV-2 Mpro in a pose distinct from that observed for (S)-KT9 (PDB 7GBD) and (S)-KXR (PDB 7GBN) [2]. In fragment-based drug discovery, stereochemistry is not a passive feature but an active determinant of binding-competent conformational sampling; therefore, procurement of the correct epimer is mandatory for reproducing any structure-guided optimization trajectory.

Stereochemistry Fragment-based drug discovery SARS-CoV-2 Mpro

Phenyl Substitution Pattern: Unsubstituted (UGD) vs. 3-Methyl (KT9) vs. 3-Fluoro (KXR)

The target compound bears an unsubstituted phenyl ring at the meta-position relative to the acetamide linkage, whereas KT9 incorporates a 3-methyl substituent and KXR a 3-fluoro substituent at the corresponding position [1]. This substitution difference directly affects biochemical potency: KT9 (3-methyl) exhibits an Mpro IC50 of 34.3 µM [2]. While the Mpro IC50 for unsubstituted UGD has not been reported in the same assay format, its detection as a PanDDA fragment hit (PDB 5RGU) confirms engagement at the active site, and fragment screens typically identify binders with affinities in the high µM to mM range [3]. The absence of a substituent provides a clean baseline for systematic SAR expansion, whereas KT9 and KXR represent one-step-advanced leads with introduced substituents that simultaneously modulate Mpro affinity and physicochemical properties (e.g., logP, solubility).

SAR Medicinal chemistry Mpro inhibition

Adenosine Receptor Off-Target Profile: UGD Binds A2A (Ki 193 nM) and A2B (Ki 841 nM)

Beyond its primary annotation as an Mpro/JAK ligand, UGD displays quantifiable affinity for human adenosine receptors. In radioligand displacement assays, UGD binds to the human adenosine A2A receptor with a Ki of 193 nM and to the A2B receptor with a Ki of 841 nM, while showing negligible affinity for the A3 receptor (Ki > 1,000 nM) [1]. This off-target signature is not reported for the methyl analog KT9 or the fluoro analog KXR in the same adenosine receptor panel [2]. For scientists procuring this compound as a kinase inhibitor starting point, this adenosine receptor activity profile provides an early selectivity flag that is absent for the substituted analogs, making UGD a superior choice for polypharmacology-aware lead optimization and for studies that require explicit accounting of adenosine pathway engagement.

Selectivity profiling Adenosine receptors Kinase inhibitor off-targets

Fragment-Like Physicochemical Profile: UGD (MW 298) vs. Lead-Like KT9 (MW 312) and KXR (MW 316)

With a molecular weight of 298.3 g/mol (C15H14N4O3), UGD resides within the 'rule-of-three' fragment space (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6), making it directly compatible with fragment-based screening libraries and biophysical methods such as SPR, NMR, and X-ray crystallography [1]. KT9 (MW 312.3, C16H16N4O3) and KXR (MW 316.3, C15H13FN4O3) exceed the 300 Da fragment threshold and incorporate additional heavy atoms that increase molecular complexity [2]. Fragment-appropriate physicochemical properties are correlated with higher aqueous solubility and superior hit-rate efficiency metrics in primary screens [3]. Procurement of UGD is mandatory for laboratories conducting fragment-based lead discovery, as KT9 and KXR fall outside the operational definition of a fragment and are unsuitable for fragment cocktail screening or high-concentration biophysical assays.

Fragment-based screening Drug-likeness Physicochemical properties

Optimal Application Scenarios for N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide


Fragment-Based Screening Library Design Targeting Viral Cysteine Proteases or JAK Kinases

UGD is an ideal component of fragment-screening libraries directed at SARS-CoV-2 Mpro and related viral cysteine proteases due to its confirmed active-site engagement (PDB 5RGU, 2.11 Å resolution) and full compliance with Rule-of-Three fragment criteria (MW 298.3, 2 HBD, 5 HBA) [1]. Unlike the lead-like analogs KT9 and KXR, UGD can be screened at the high concentrations (≥0.5–1 mM) typical of fragment campaigns without exceeding solubility limits, enabling detection of weak but tractable binding events by SPR, NMR, or DSF. Its inclusion in a fragment library provides a crystallographically validated starting point for structure-guided merging and growing strategies.

Stereochemical Probe in Oxoazetidine-Containing Kinase Inhibitor SAR Studies

The (2R) stereochemistry of UGD differentiates it from the (2S)-configured analogs KT9 and KXR, making it a critical stereochemical probe for mapping the chiral preference of kinase ATP-binding pockets [1]. Research groups developing azetidinyl pyrimidine JAK inhibitors (per US 2024/0002392 A1) can deploy UGD alongside its (S)-epimers to experimentally isolate the contribution of azetidinone stereochemistry to JAK isoform selectivity and cellular potency. This matched-pair stereochemical analysis is not possible with any single analog.

Adenosine Receptor Selectivity Counter-Screening for Kinase Inhibitor Programs

UGD is uniquely suited as a reference compound for adenosine receptor counter-screening panels in kinase inhibitor discovery programs. Its experimentally determined Ki values of 193 nM (A2A) and 841 nM (A2B) provide quantitative benchmarks for assessing whether SAR modifications to the phenyl ring or azetidinone core increase or decrease adenosine receptor liability [1]. Neither KT9 nor KXR has publicly available adenosine receptor data, making UGD the only member of this chemotype with pre-characterized purinergic off-target activity.

Crystallographic Reference Ligand for PanDDA and Fragment Elaboration Workflows

UGD was deposited as part of the PanDDA analysis group deposition (PDB 5RGU) and is accompanied by refined PanDDA event maps, making it a fully curated reference ligand for computational chemists developing or validating fragment placement algorithms, docking scoring functions, and PanDDA processing pipelines [1]. The availability of the complete PanDDA data package (structure factors, ligand restraints, event maps) on Zenodo (DOI: 10.5281/zenodo.10043487) ensures that UGD can serve as a standardized positive control in crystallographic fragment screening campaigns across different protein targets.

Quote Request

Request a Quote for N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.